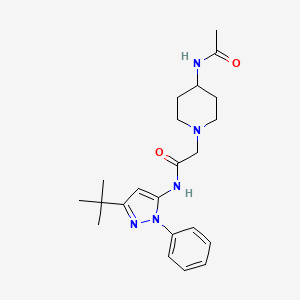![molecular formula C20H23N3O2S B7542454 4-carbamothioyl-N-[1-(2-methoxyphenyl)piperidin-4-yl]benzamide](/img/structure/B7542454.png)
4-carbamothioyl-N-[1-(2-methoxyphenyl)piperidin-4-yl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-carbamothioyl-N-[1-(2-methoxyphenyl)piperidin-4-yl]benzamide, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK plays a crucial role in B-cell receptor signaling, and its inhibition has been shown to be effective in the treatment of various B-cell malignancies.
Wirkmechanismus
4-carbamothioyl-N-[1-(2-methoxyphenyl)piperidin-4-yl]benzamide binds irreversibly to the cysteine residue at position 481 of BTK, leading to the inhibition of BTK activity and downstream signaling pathways. This results in the inhibition of B-cell receptor signaling, which is crucial for the survival and proliferation of B-cell malignancies. 4-carbamothioyl-N-[1-(2-methoxyphenyl)piperidin-4-yl]benzamide has also been shown to inhibit other kinases such as interleukin-2-inducible T-cell kinase (ITK) and TEC family kinase (TEC), which are involved in T-cell signaling.
Biochemical and Physiological Effects:
In addition to its anti-tumor effects, 4-carbamothioyl-N-[1-(2-methoxyphenyl)piperidin-4-yl]benzamide has been shown to modulate immune responses by inhibiting B-cell receptor signaling and T-cell activation. 4-carbamothioyl-N-[1-(2-methoxyphenyl)piperidin-4-yl]benzamide has also been shown to reduce the production of inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in preclinical studies.
Vorteile Und Einschränkungen Für Laborexperimente
4-carbamothioyl-N-[1-(2-methoxyphenyl)piperidin-4-yl]benzamide has several advantages as a research tool for studying B-cell malignancies. It is a potent and selective inhibitor of BTK, with manageable toxicity profiles in preclinical and clinical studies. However, 4-carbamothioyl-N-[1-(2-methoxyphenyl)piperidin-4-yl]benzamide has some limitations as a research tool, including its irreversible binding to BTK and potential off-target effects on other kinases.
Zukünftige Richtungen
There are several future directions for the development of 4-carbamothioyl-N-[1-(2-methoxyphenyl)piperidin-4-yl]benzamide as a therapeutic agent for B-cell malignancies. One direction is the combination of 4-carbamothioyl-N-[1-(2-methoxyphenyl)piperidin-4-yl]benzamide with other targeted therapies such as venetoclax, which targets B-cell lymphoma 2 (BCL-2), and lenalidomide, which targets cereblon. Another direction is the development of 4-carbamothioyl-N-[1-(2-methoxyphenyl)piperidin-4-yl]benzamide as a treatment option for other B-cell malignancies such as Waldenström macroglobulinemia and marginal zone lymphoma. Finally, the identification of biomarkers for predicting response to 4-carbamothioyl-N-[1-(2-methoxyphenyl)piperidin-4-yl]benzamide and the development of resistance mechanisms to 4-carbamothioyl-N-[1-(2-methoxyphenyl)piperidin-4-yl]benzamide will be important for the optimization of 4-carbamothioyl-N-[1-(2-methoxyphenyl)piperidin-4-yl]benzamide treatment strategies.
Conclusion:
4-carbamothioyl-N-[1-(2-methoxyphenyl)piperidin-4-yl]benzamide is a promising therapeutic agent for the treatment of B-cell malignancies. Its potent and selective inhibition of BTK has been shown to induce apoptosis and inhibit cell proliferation in preclinical and clinical studies. 4-carbamothioyl-N-[1-(2-methoxyphenyl)piperidin-4-yl]benzamide also has potential immunomodulatory effects and manageable toxicity profiles. Further research is needed to optimize the use of 4-carbamothioyl-N-[1-(2-methoxyphenyl)piperidin-4-yl]benzamide as a therapeutic agent for B-cell malignancies.
Synthesemethoden
The synthesis of 4-carbamothioyl-N-[1-(2-methoxyphenyl)piperidin-4-yl]benzamide involves a series of chemical reactions starting from commercially available starting materials. The first step involves the reaction of 4-nitrobenzoic acid with 2-methoxyaniline to form 4-nitro-N-(2-methoxyphenyl)benzamide. This compound is then reduced to 4-amino-N-(2-methoxyphenyl)benzamide using palladium on carbon as a catalyst. The final step involves the reaction of 4-amino-N-(2-methoxyphenyl)benzamide with N-(4-chloro-3-nitrobenzoyl)thiourea to form 4-carbamothioyl-N-[1-(2-methoxyphenyl)piperidin-4-yl]benzamide.
Wissenschaftliche Forschungsanwendungen
4-carbamothioyl-N-[1-(2-methoxyphenyl)piperidin-4-yl]benzamide has been extensively studied in preclinical and clinical settings for the treatment of B-cell malignancies such as chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In preclinical studies, 4-carbamothioyl-N-[1-(2-methoxyphenyl)piperidin-4-yl]benzamide has been shown to inhibit BTK activity and downstream signaling pathways, leading to the induction of apoptosis and inhibition of cell proliferation in B-cell malignancies. In clinical trials, 4-carbamothioyl-N-[1-(2-methoxyphenyl)piperidin-4-yl]benzamide has demonstrated promising results in patients with relapsed or refractory CLL and MCL, with manageable toxicity profiles.
Eigenschaften
IUPAC Name |
4-carbamothioyl-N-[1-(2-methoxyphenyl)piperidin-4-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O2S/c1-25-18-5-3-2-4-17(18)23-12-10-16(11-13-23)22-20(24)15-8-6-14(7-9-15)19(21)26/h2-9,16H,10-13H2,1H3,(H2,21,26)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHIUPYPJUAGVQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCC(CC2)NC(=O)C3=CC=C(C=C3)C(=S)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-carbamothioyl-N-[1-(2-methoxyphenyl)piperidin-4-yl]benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(3-Methyl-1,2-oxazol-5-yl)methyl]-3-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]urea](/img/structure/B7542372.png)
![N-[1-(1-naphthalen-2-ylethyl)piperidin-4-yl]acetamide](/img/structure/B7542376.png)
![N-[1-(2-methoxyphenyl)piperidin-4-yl]-3-(1-methylpyrazol-4-yl)propanamide](/img/structure/B7542382.png)
![2-(4-acetamidopiperidin-1-yl)-N-[cyclopentyl-(4-fluorophenyl)methyl]acetamide](/img/structure/B7542385.png)

![N-[2-(pyrrolidine-1-carbonyl)phenyl]pyridine-3-carboxamide](/img/structure/B7542414.png)
![2-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)-N-[1-(2-methylpropyl)imidazol-2-yl]acetamide](/img/structure/B7542435.png)
![4-[2-(Benzylcarbamoylamino)-2-oxoethyl]morpholine-2-carboxamide](/img/structure/B7542436.png)
![2-hydroxy-N-[1-(2-methoxyphenyl)piperidin-4-yl]benzamide](/img/structure/B7542445.png)
![N-[1-(2-methoxyphenyl)piperidin-4-yl]-7H-purin-6-amine](/img/structure/B7542451.png)
![6-[(4-Ethoxy-3,5-dimethoxyphenyl)methylamino]pyridine-3-carbonitrile](/img/structure/B7542459.png)
![3-methoxy-N-[2-[[1-(2-methoxyphenyl)piperidin-4-yl]amino]-2-oxoethyl]benzamide](/img/structure/B7542466.png)
![4-[[4-(Difluoromethylsulfanyl)phenyl]methyl]piperazine-1-sulfonamide](/img/structure/B7542468.png)
![2-methoxy-N-[2-[[1-(2-methoxyphenyl)piperidin-4-yl]amino]-2-oxoethyl]benzamide](/img/structure/B7542476.png)